N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Overview
Description
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrazole ring, the attachment of the tetrahydro-2H-pyran-2-yl group, and the final sulfonamide formation. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, with catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- 2-methyltetrahydropyran
- 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c21-16-18-14-7-13(4-5-15(14)25-16)26(22,23)19-11-8-17-20(9-11)10-12-3-1-2-6-24-12/h4-5,7-9,12,19H,1-3,6,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRBPHKACUBRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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